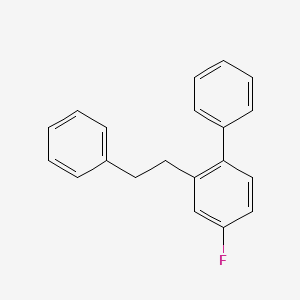

4-Fluoro-2-(2-phenylethyl)-1,1'-biphenyl

Description

Structure

3D Structure

Properties

CAS No. |

920276-48-8 |

|---|---|

Molecular Formula |

C20H17F |

Molecular Weight |

276.3 g/mol |

IUPAC Name |

4-fluoro-1-phenyl-2-(2-phenylethyl)benzene |

InChI |

InChI=1S/C20H17F/c21-19-13-14-20(17-9-5-2-6-10-17)18(15-19)12-11-16-7-3-1-4-8-16/h1-10,13-15H,11-12H2 |

InChI Key |

ZDCHHIXFHZPIPO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=C(C=CC(=C2)F)C3=CC=CC=C3 |

Origin of Product |

United States |

Sophisticated Characterization Techniques for Structural Elucidation and Purity Assessment of 4 Fluoro 2 2 Phenylethyl 1,1 Biphenyl

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine and Proton Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of organic compounds. For a molecule such as 4-Fluoro-2-(2-phenylethyl)-1,1'-biphenyl, which contains hydrogen, carbon, and fluorine atoms, a multi-nuclear NMR approach is employed to probe the distinct chemical environments of these key elements.

Due to the absence of specific, publicly available spectral data for this compound, the following data tables for the related compound 4-Fluoro-1,1'-biphenyl are provided for illustrative purposes. These tables demonstrate the principles of how NMR spectroscopy is used to characterize fluorinated biphenyl (B1667301) systems.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of distinct proton environments, their integration (the number of protons of each type), and their connectivity through spin-spin coupling. In the proposed structure of this compound, one would expect to observe complex signals in the aromatic region corresponding to the protons on both rings of the biphenyl core and the phenyl ring of the substituent. Additionally, characteristic signals for the aliphatic protons of the ethyl linker (-CH₂-CH₂) would appear in the upfield region.

Interactive Data Table: ¹H NMR Data for 4-Fluoro-1,1'-biphenyl rsc.orgchemicalbook.com Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.59-7.55 | m | - | 4H, Aromatic |

| 7.47 | t | 7.3 | 2H, Aromatic |

| 7.38 | t | 7.3 | 1H, Aromatic |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule. For this compound, distinct signals would be expected for each of the 20 carbon atoms in its structure. A key feature would be the signal for the carbon atom directly bonded to the fluorine, which appears as a doublet due to one-bond carbon-fluorine (¹JCF) coupling. rsc.org Other carbons in the fluorinated ring would also exhibit smaller C-F couplings.

Interactive Data Table: ¹³C NMR Data for 4-Fluoro-1,1'-biphenyl rsc.orgchemicalbook.com Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

|---|---|---|

| 162.5 | d, ¹JCF = 244.7 | C-F |

| 140.3 | - | Quaternary C |

| 137.4 | d, ⁴JCF = 3.2 | Quaternary C |

| 128.9 | - | Aromatic CH |

| 128.7 | d, ³JCF = 7.9 | Aromatic CH |

| 127.3 | - | Aromatic CH |

| 127.1 | - | Aromatic CH |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and informative technique. alfa-chemistry.comwikipedia.org It provides a single signal for each unique fluorine environment, and the chemical shift is highly dependent on the electronic surroundings. alfa-chemistry.com For an aryl fluoride, the chemical shift is expected to fall within a characteristic range. For instance, the chemical shift for 1-(phenylethynyl)-4-fluorobenzene is reported at -111.0 ppm. rsc.org This technique is exceptionally useful for confirming the presence of fluorine and assessing purity with respect to other fluorinated isomers. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy. nih.gov Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas. dtic.mil For this compound, HRMS would be used to measure the mass of its molecular ion. The theoretical exact mass for its molecular formula, C₂₀H₁₇F, is 276.1314 g/mol . An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide unambiguous confirmation of the compound's molecular formula.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing a characteristic spectrum that reveals the presence of specific functional groups. libretexts.org The IR spectrum of this compound would be expected to show a combination of absorptions corresponding to its constituent parts.

Interactive Data Table: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Rings |

| 3000-2850 | C-H Stretch | Aliphatic (Ethyl Group) |

| 1600-1450 | C=C Stretch | Aromatic Rings |

| ~1250-1100 | C-F Stretch | Aryl-Fluoride |

| 1470-1450 | C-H Bend | CH₂ |

These bands, particularly the aromatic and aliphatic C-H stretches and the strong C-F stretch, would collectively support the proposed structure. chemicalbook.comlibretexts.orgvscht.cz

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule, specifically its chromophores (light-absorbing regions). researchgate.net The primary chromophore in this compound is the substituted biphenyl system. Biphenyl itself exhibits a strong absorption band around 250 nm, which is attributed to a π-π* electronic transition. researchgate.net The presence of the fluoro and phenylethyl substituents on the biphenyl core would be expected to cause a slight shift (either bathochromic or hypsochromic) and potentially alter the intensity of this absorption band. Analysis of the absorption maximum (λmax) helps to confirm the presence of the conjugated aromatic system. researchgate.netiosrjen.org

Chromatographic Techniques for Separation, Isolation, and Purity Determination

The structural complexity and potential for isomeric impurities in the synthesis of this compound necessitate the use of sophisticated analytical techniques for its comprehensive characterization. Chromatographic methods are indispensable tools for separating the target compound from reaction precursors, by-products, and isomers, as well as for accurately assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile or thermally sensitive organic compounds, making it exceptionally well-suited for the characterization of this compound. It is primarily used for the separation, quantification, and purity assessment of the final compound.

Research Findings:

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of biphenyl derivatives. researchgate.net In this method, the separation is governed by the hydrophobic and electronic interactions between the analyte and the stationary phase. The choice of stationary phase is critical for achieving adequate resolution, especially for closely related isomers. While standard C18 (octadecylsilane) columns are widely used, stationary phases with different selectivities are often required for complex separations of aromatic compounds. qub.ac.uk

For biphenyl-containing molecules, stationary phases that incorporate a biphenyl functional group (classified as USP L11) offer unique separation mechanisms. chromatographyonline.com These columns provide enhanced retention and alternative selectivity compared to C18 phases, primarily due to the potential for π-π stacking interactions between the biphenyl stationary phase and the aromatic rings of the analyte. chromatographyonline.com This can be particularly advantageous for resolving positional isomers which may co-elute on standard C18 columns. qub.ac.uk Other phases, such as phenyl-hexyl, also offer alternative selectivities based on a combination of hydrophobic and π-π interactions. qub.ac.ukchromatographyonline.com

The mobile phase typically consists of a mixture of water with an organic modifier, most commonly acetonitrile (B52724) or methanol, run under gradient elution conditions to ensure efficient separation of compounds with varying polarities. scielo.brscielo.br Detection is most commonly achieved using a Diode-Array Detector (DAD) or a standard UV detector, set at a wavelength where the biphenyl chromophore exhibits strong absorbance, such as 254 nm or 280 nm. qub.ac.ukscielo.br The specific substitution pattern on the biphenyl rings influences the UV absorption maximum.

HPLC is crucial for purity determination by separating the main compound from impurities. A validated HPLC method can quantify these impurities with high precision and accuracy, with Limits of Detection (LOD) and Quantification (LOQ) often in the microgram-per-milliliter (µg/mL) range. scielo.brscielo.br

Table 1: Representative HPLC Method Parameters for the Analysis of this compound

| Parameter | Description |

|---|---|

| Column | Biphenyl Phase (USP L11), 5 µm particle size, 150 mm x 4.6 mm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Start at 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the separation, identification, and quantification of volatile and semi-volatile organic compounds. While the target compound, this compound, may have limited volatility, GC-MS is essential for analyzing volatile impurities that may be present in the final product. These impurities can include residual solvents, unreacted starting materials, or low molecular weight by-products formed during synthesis. thermofisher.comijpsonline.com

Research Findings:

The analysis of volatile impurities is critical for ensuring the purity and safety of pharmaceutical materials. thermofisher.com Headspace (HS) sampling is a preferred injection technique for this purpose as it introduces only the volatile components into the GC system, protecting the column from non-volatile matrix components and enhancing sensitivity for residual solvents. ijpsonline.comthermofisher.com

In a typical GC-MS analysis, the sample is separated on a long capillary column. A common choice is a non-polar or mid-polarity column, such as one coated with a 5% phenyl / 95% methylpolysiloxane stationary phase, which separates compounds primarily based on their boiling points and, to a lesser extent, their polarity. ijpsonline.com The temperature of the GC oven is ramped according to a programmed schedule to facilitate the elution of compounds with different boiling points. jmb.or.kr

Following separation in the gas chromatograph, the individual components enter the mass spectrometer, which acts as a highly specific detector. Electron Ionization (EI) is the most common ionization technique used for routine impurity analysis. jmb.or.kr It imparts significant energy to the molecules, causing them to fragment in a reproducible and characteristic manner. The resulting mass spectrum serves as a molecular "fingerprint." This fragmentation pattern can be compared against extensive spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library, to provide confident identification of unknown impurities. nih.govnist.gov GC-MS methods can be developed to be highly sensitive, capable of detecting impurities at the parts-per-million (ppm) level. thermofisher.com

Table 2: Representative GC-MS Method Parameters for Volatile Impurity Analysis

| Parameter | Description |

|---|---|

| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |

| Injection Technique | Static Headspace (for residual solvents) or Split/Splitless (for semi-volatiles) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 50 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |

| Transfer Line Temp | 280 °C |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| Ion Source Temp | 230 °C |

| Mass Range | Scan m/z 40-550 |

Mechanistic Insights and Reactivity Profiles of 4 Fluoro 2 2 Phenylethyl 1,1 Biphenyl

Electrophilic Aromatic Substitution Reactivity on Substituted Biphenyls

The reactivity of 4-Fluoro-2-(2-phenylethyl)-1,1'-biphenyl in electrophilic aromatic substitution (EAS) is governed by the interplay of electronic and steric effects of its substituents. Biphenyl (B1667301) itself is generally more reactive towards electrophilic substitution than benzene (B151609) because one phenyl group can act as an electron donor, enhancing the nucleophilicity of the other ring. The substituents on the target molecule—a fluoro group at the 4-position and a phenylethyl group at the 2-position—further modify this reactivity and dictate the regioselectivity of the substitution.

The directing effects of these groups are as follows:

Phenylethyl Group : As an alkyl substituent, the phenylethyl group is an activating group and an ortho, para-director due to its electron-donating inductive effect (+I). It will therefore direct incoming electrophiles to positions 3, 5, and the 4'-position of the second ring.

Fluoro Group : Halogens are generally deactivating due to their strong electron-withdrawing inductive effect (-I), but they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance (+M). The fluoro group at the 4-position will direct incoming electrophiles to positions 3 and 5.

The combined influence of these groups is complex. The directing effects are cooperative, as both groups favor substitution at the 3 and 5 positions. However, the steric bulk of the phenylethyl group at the 2-position significantly hinders electrophilic attack at the adjacent 3-position. This steric hindrance often leads to a preference for substitution at the less hindered 5-position.

Table 1: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound

| Position | Directing Influence | Steric Hindrance | Predicted Reactivity |

| Ring A (Substituted) | |||

| 3 | Favored by Fluoro (ortho) & Phenylethyl (ortho) | High | Low |

| 5 | Favored by Fluoro (para) & Phenylethyl (para) | Low | High |

| 6 | Disfavored by both groups | Moderate | Very Low |

| Ring B (Unsubstituted) | |||

| 2', 6' | Favored by Phenylethyl (ortho) | Low | Moderate |

| 4' | Favored by Phenylethyl (para) | Low | High |

Radical Reaction Pathways Involving Biphenyl and Phenylethyl Moieties

The structure of this compound offers several sites for radical reactions. These reactions typically proceed via a three-step mechanism: initiation, propagation, and termination.

Benzylic Hydrogen Abstraction: The most susceptible sites for radical attack are the benzylic hydrogens on the phenylethyl side chain. The C-H bonds at the benzylic position (the carbon adjacent to an aromatic ring) are weaker than typical alkyl C-H bonds, making them prone to abstraction by radical initiators. In the case of the phenylethyl group, there are two such positions:

The CH₂ group attached to the biphenyl ring.

The CH₂ group attached to the terminal phenyl ring.

Abstraction of a hydrogen atom from these positions generates a relatively stable benzylic radical, which is stabilized by resonance with the adjacent aromatic ring. Reactions such as free-radical bromination, often using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), selectively target these positions. This would lead to the formation of monobrominated products at either of the benzylic carbons, which are valuable intermediates for further functionalization. The selectivity between the two benzylic positions would be influenced by subtle electronic differences and steric accessibility.

Intramolecular Radical Cyclization: If a radical is generated on the biphenyl ring system or the phenylethyl chain, intramolecular cyclization could occur. For instance, if a radical is formed at the 2'-position of the unsubstituted biphenyl ring (e.g., through radical aromatic substitution), it could potentially attack the terminal phenyl ring of the phenylethyl group. More commonly, a radical generated at a benzylic position could, under specific conditions, lead to cyclization products, forming new polycyclic aromatic structures. Such reactions often require specific precursors and are a key strategy in synthesizing complex fused-ring systems.

Radical Addition to Aromatic Rings: While less common than electrophilic substitution, radical addition to the aromatic rings of the biphenyl moiety can occur, particularly with highly reactive radicals. This process, however, disrupts the aromaticity of the ring and is typically less favored than substitution at the benzylic side chain.

Functional Group Transformations and Derivatization Strategies of this compound

The derivatization of this compound allows for the introduction of new functional groups, enabling the synthesis of a wide array of novel compounds. These transformations can be targeted to specific parts of the molecule to build complex structures with potential applications in various fields of chemistry.

Amide Bond Formation and Related Linkages on the Biphenyl Scaffold

The formation of an amide bond is a cornerstone of medicinal chemistry and requires the presence of a carboxylic acid and an amine. Since the parent molecule, this compound, lacks these functional groups, derivatization strategies must first focus on their introduction onto the biphenyl scaffold.

Strategies for Introducing Amine and Carboxyl Groups:

Introduction of a Carboxylic Acid: A carboxyl group can be introduced via several methods. One common approach is Friedel-Crafts acylation, which would likely occur at the most reactive and sterically accessible position (the 5-position or the 4'-position), followed by oxidation of the resulting ketone. Alternatively, lithiation followed by quenching with carbon dioxide (CO₂) can be employed to install a carboxylic acid group.

Introduction of an Amine Group: An amino group can be introduced through nitration, followed by reduction of the resulting nitro group. As discussed in the electrophilic substitution section, nitration is expected to occur preferentially at the 5- or 4'-positions. The nitro group can then be readily reduced to a primary amine using various reagents, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation.

Amide Coupling:

Once the biphenyl scaffold has been functionalized with a carboxylic acid or an amine, standard peptide coupling methods can be employed to form the amide linkage. This typically involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to increase efficiency and suppress side reactions such as racemization. The choice of solvent, temperature, and base is critical for optimizing the reaction yield and purity.

These strategies enable the synthesis of a diverse library of biphenyl carboxamides and related analogues, which are prevalent in many biologically active compounds.

Chemo- and Regioselective Derivatization on the Biphenyl Core

Chemoselective and regioselective derivatization allows for the precise modification of a molecule at a specific site, even in the presence of other reactive positions. For this compound, this is crucial for synthesizing well-defined derivatives.

Directed ortho-Metalation (DoM): Directed ortho-metalation is a powerful technique for regioselective functionalization. It utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho position. While the fluoro and phenylethyl groups on the target molecule are not strong DMGs, it is possible to first introduce a potent DMG, such as an amide or a methoxy (B1213986) group, onto the biphenyl core. Once installed, this group would direct lithiation specifically to its ortho position, creating a nucleophilic aryllithium species that can then react with a wide range of electrophiles to introduce new substituents with high regiocontrol.

Palladium-Catalyzed C-H Activation: In recent years, transition-metal-catalyzed C-H activation has become a premier tool for the direct functionalization of C-H bonds. Palladium catalysts are particularly effective for this purpose. By using a directing group, it is possible to achieve highly regioselective C-H functionalization. For instance, if a pyridine (B92270) or similar nitrogen-containing heterocycle were installed on the biphenyl scaffold, it could direct a palladium catalyst to activate a specific C-H bond, typically at the ortho-position. This activated intermediate can then participate in cross-coupling reactions to form new C-C, C-N, or C-O bonds. This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to complex derivatives.

Table 2: Potential Regioselective Derivatization Strategies

| Strategy | Description | Potential Outcome |

| Directed ortho-Metalation (DoM) | Introduction of a strong DMG (e.g., -CONR₂) followed by lithiation and reaction with an electrophile (E+). | Highly regioselective introduction of a new substituent 'E' at the position ortho to the DMG. |

| Palladium-Catalyzed C-H Activation | Introduction of a directing group (e.g., pyridine) to guide a Pd catalyst for C-H bond activation and subsequent cross-coupling. | Selective formation of new bonds (e.g., C-Aryl, C-Alkyl) at the directed position. |

| Suzuki-Miyaura Cross-Coupling | If a bromo or iodo group is introduced (e.g., via electrophilic halogenation at the 5- or 4'-position), it can be coupled with a boronic acid under Pd catalysis. | Formation of a new C-C bond at the site of the halogen, connecting a new aryl or alkyl group. |

Electronic and Steric Effects of Fluoro and Phenylethyl Substituents on Reaction Mechanisms

The reactivity and regioselectivity of this compound are a direct consequence of the electronic and steric properties of the fluoro and phenylethyl substituents. Understanding these effects is key to predicting and controlling the outcomes of its chemical transformations.

Electronic Effects: The electronic influence of a substituent is typically described by its inductive and resonance effects.

Phenylethyl Substituent: The phenylethyl group, being an alkyl substituent attached to the biphenyl core, is an electron-donating group. It exerts a weak activating effect through induction (+I), pushing electron density into the aromatic ring. This increases the ring's nucleophilicity and makes it more reactive towards electrophiles than an unsubstituted ring. This activating effect is directed towards the ortho and para positions.

Steric Effects: Steric hindrance plays a crucial role in the reactions of this molecule, primarily due to the bulky 2-(2-phenylethyl) group.

Ortho-Substitution: The presence of the phenylethyl group at the 2-position creates significant steric bulk around the adjacent 3- and 1'-positions. This physical obstruction makes it difficult for reagents to approach and attack these sites, even if they are electronically favorable. As a result, reactions are often diverted to less hindered positions, such as the 5-position or the second phenyl ring.

Biphenyl Dihedral Angle: The steric repulsion between the ortho-phenylethyl group and the hydrogen atom at the 2'-position of the other ring forces the two phenyl rings of the biphenyl system to twist out of planarity. This increased dihedral angle reduces the extent of pi-conjugation between the two rings. A loss of planarity can decrease the electronic communication between the rings, affecting how the substituents on one ring influence the reactivity of the other. The barrier to rotation around the central C-C bond is influenced by the size of the ortho-substituents.

Table 3: Summary of Substituent Effects

| Substituent | Electronic Effect | Steric Effect | Overall Impact on EAS |

| 4-Fluoro | -I (strong), +M (moderate) | Minimal | Deactivating, ortho, para-directing |

| 2-(2-phenylethyl) | +I (weak) | High | Activating, ortho, para-directing; hinders attack at position 3 |

Computational Chemistry and Theoretical Investigations of 4 Fluoro 2 2 Phenylethyl 1,1 Biphenyl

Quantum Mechanical Studies for Electronic Structure and Molecular Orbital Analysis

Quantum mechanical calculations are fundamental to understanding the electronic characteristics of a molecule. These studies focus on the distribution of electrons within the molecular framework, which dictates the molecule's reactivity, stability, and spectroscopic properties.

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. bohrium.comresearchgate.net A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to add electrons to a high-lying LUMO or remove them from a low-lying HOMO. bohrium.com

For donor-acceptor substituted biphenyls, the HOMO is often localized on the electron-donating portion of the molecule, while the LUMO is concentrated on the electron-accepting part. plu.mx In the case of 4-Fluoro-2-(2-phenylethyl)-1,1'-biphenyl, the phenylethyl group and the biphenyl (B1667301) system itself would contribute significantly to the HOMO, whereas the fluoro-substituted ring would influence the LUMO. The interaction between these orbitals governs the charge transfer characteristics within the molecule. researchgate.net Computational studies on similar fluorinated biphenyls have shown that the introduction of fluorine can influence the HOMO-LUMO gap, thereby tuning the molecule's electronic properties. bohrium.com

Table 1: Representative HOMO-LUMO Gaps for Substituted Biphenyls from DFT Calculations Note: These values are illustrative and depend on the specific computational method and substituents.

| Compound Type | Typical HOMO (eV) | Typical LUMO (eV) | Typical Energy Gap (ΔE) (eV) |

| Unsubstituted Biphenyl | -6.2 | -0.5 | 5.7 |

| Biphenyl with Electron-Donating Groups | -5.8 | -0.4 | 5.4 |

| Biphenyl with Electron-Withdrawing Groups | -6.5 | -0.8 | 5.7 |

| Donor-Acceptor Substituted Biphenyl | -6.0 | -1.0 | 5.0 |

These calculations, often performed using Density Functional Theory (DFT), help in understanding how substitutions control the electronic structure and the HOMO-LUMO energy gap. researchgate.netrsc.org

Conformational Landscape and Torsional Dynamics of the Biphenyl and Phenylethyl Linkages

The three-dimensional shape and flexibility of this compound are largely defined by the rotation around two key single bonds: the pivotal C-C bond connecting the two phenyl rings and the C-C bond of the phenylethyl side chain.

The conformation of biphenyl itself is a classic subject of study. In the gas phase, the two phenyl rings are twisted with respect to each other at a dihedral angle of approximately 44-45° to minimize steric hindrance between the ortho-hydrogens. colostate.eduresearchgate.net In the solid state, however, packing forces can lead to a planar or near-planar conformation. nih.govresearchgate.net For substituted biphenyls, the torsional angle and the energy barrier to rotation are highly dependent on the size and nature of the substituents, particularly those at the ortho positions. researchgate.net

The presence of the bulky 2-(2-phenylethyl) group in the ortho position of this compound introduces significant steric strain. This steric hindrance dramatically increases the energy barrier for rotation around the biphenyl linkage compared to unsubstituted biphenyl. ulisboa.ptscribd.com Computational studies, particularly using dynamic NMR measurements and chromatography, are employed to determine these rotational barriers. rsc.org The dynamics of this torsional motion are crucial as they govern the potential for atropisomerism (see section 5.6).

Table 2: Calculated Torsional Energy Barriers for Rotation Around the Biphenyl C-C Bond Note: Values are highly dependent on the substituents and the computational method used.

| Biphenyl Derivative | Ortho-Substituents | Calculated Rotational Barrier (kcal/mol) |

| Biphenyl | H, H | ~2 |

| 2-Methylbiphenyl | H, CH₃ | ~6 |

| 2,2'-Dimethylbiphenyl | CH₃, CH₃ | ~18-20 |

| 2,2'-Diiodobiphenyl | I, I | >30 |

These barriers are fundamental in determining the molecular shape and must be accurately described for correct modeling. researchgate.net

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Energetic Considerations

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying medium to large-sized molecules like this compound. arxiv.orgnih.gov

A primary application of DFT is geometry optimization. arxiv.org This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. arxiv.org For this compound, this involves calculating the forces on each atom and adjusting their positions until a stable structure with the lowest possible energy is found. The choice of the functional (e.g., B3LYP, PBE0, M06-2X) and the basis set (e.g., 6-31G(d,p), 6-311++G(d,p), cc-pVTZ) is crucial for obtaining accurate results. doaj.orgnih.govnih.govrsc.orgnih.gov The popular B3LYP functional, for instance, is often used as it can reliably reproduce the geometry and other properties of many drug-like molecules. nih.gov

DFT calculations provide detailed geometric parameters for the optimized structure, such as bond lengths, bond angles, and dihedral (torsion) angles. For this molecule, key parameters include the dihedral angle between the two biphenyl rings and the conformation of the phenylethyl side chain. nih.gov These calculated structures can be compared directly with experimental data from techniques like X-ray crystallography to validate the computational model. nih.gov

Beyond geometry, DFT is used for energetic considerations. It allows for the calculation of the relative energies of different conformers, helping to identify the most stable isomer. It is also instrumental in calculating the energy barriers for conformational changes, such as the rotation around the biphenyl bond. nih.govrsc.org These energetic calculations are essential for understanding the molecule's dynamic behavior and the likelihood of observing specific isomers at a given temperature. rsc.org

Table 3: Typical Geometric Parameters for an Optimized Biphenyl Core from DFT (B3LYP/6-31G)* Note: These are representative values for a substituted biphenyl and will vary based on the specific substituents.

| Parameter | Description | Typical Calculated Value |

| C-C (inter-ring) | Bond length between the two phenyl rings | 1.49 Å |

| C-C (aromatic) | Average bond length within the phenyl rings | 1.40 Å |

| C-H (aromatic) | Average C-H bond length | 1.08 Å |

| Dihedral Angle | Torsion angle between the two phenyl rings | 40-50° (for non-ortho-substituted) |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. For the synthesis of this compound, which is a substituted biaryl, a common synthetic route would be a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. nih.gov

Theoretical studies can model the entire catalytic cycle of such reactions. This involves:

Reactant and Catalyst Modeling: The initial structures of the reactants (e.g., a substituted phenylboronic acid and a substituted phenyl halide) and the palladium catalyst are optimized.

Mapping the Reaction Pathway: Computational chemists map the potential energy surface of the reaction, identifying the key steps: oxidative addition, transmetalation, and reductive elimination.

For the synthesis of a sterically hindered biphenyl like this compound, computational studies can be particularly revealing. They can explain how the bulky ortho-substituent affects the energetics of each step in the catalytic cycle and why certain catalysts or reaction conditions are more effective than others. For example, modeling can show how the phenylethyl group might influence the approach of the reactants to the palladium center, potentially affecting the rates of oxidative addition or reductive elimination.

By calculating the free energy profile of the reaction, these models can predict reaction kinetics and thermodynamics, helping to optimize reaction conditions for higher yields and selectivity.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry plays a vital role in interpreting and predicting the spectroscopic signatures of molecules. By calculating spectroscopic properties and comparing them with experimental data, scientists can confirm the identity and structure of a synthesized compound like this compound. doaj.orgresearchgate.netnih.gov

NMR Spectroscopy: Quantum mechanical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) with a good degree of accuracy. doaj.orgoaji.net By performing these calculations on a proposed structure and comparing the predicted spectrum to the experimental one, the structural assignment can be confidently confirmed. For complex molecules, this correlation is invaluable for assigning specific signals to specific atoms.

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. doaj.org These frequencies correspond to the peaks observed in an IR spectrum. The predicted spectrum, often scaled by a small factor to account for systematic errors in the calculation, can be used to assign the various vibrational modes (e.g., C-H stretching, C=C aromatic stretching, C-F stretching) in the experimental spectrum. nih.gov

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a method used to calculate the energies of electronic transitions. rsc.orgnih.gov These transitions correspond to the absorption of light in the ultraviolet-visible range. The predicted UV-Vis spectrum, showing the wavelength of maximum absorption (λ_max), can be compared to the experimental spectrum to understand the electronic structure and conjugation within the molecule. nih.gov

The synergy between computational prediction and experimental measurement is powerful. When calculated and experimental data align, it provides strong evidence for the proposed molecular structure. nih.govresearchgate.net Discrepancies, on the other hand, can point to incorrect structural assignments or suggest the presence of multiple conformers or unexpected electronic effects.

Table 4: Illustrative Comparison of Calculated and Experimental Data for a Biphenyl Derivative Note: This table is a generic example of how such data is presented.

| Spectroscopic Data | Calculated Value | Experimental Value |

| ¹H NMR (aromatic proton) | δ 7.45 ppm | δ 7.42 ppm |

| ¹³C NMR (ipso-carbon) | δ 141.2 ppm | δ 140.8 ppm |

| IR Frequency (C=C stretch) | 1605 cm⁻¹ | 1600 cm⁻¹ |

| UV-Vis λ_max | 255 nm | 252 nm |

Atropisomerism and Axial Chirality Considerations in Substituted Biphenyl Systems

One of the most significant stereochemical features of this compound is the potential for atropisomerism. Atropisomers are stereoisomers that result from hindered (restricted) rotation around a single bond. pharmaguideline.comquora.com This phenomenon gives rise to axial chirality, where the molecule is chiral not because of a stereogenic center (like an asymmetric carbon atom), but due to a chiral axis, which in this case is the C-C bond connecting the two phenyl rings. pharmaguideline.comstackexchange.com

For atropisomerism to occur in biphenyls, two conditions must be met:

The rotation around the pivotal C-C bond must be sufficiently slow to allow for the isolation of the individual isomers at a given temperature. scribd.com

The substitution pattern must prevent the molecule from having a plane of symmetry in its twisted conformation.

The presence of a bulky substituent in at least one of the ortho positions of each ring is typically required to create a high enough barrier to rotation. ulisboa.ptscribd.com In this compound, the large phenylethyl group at the 2-position provides the necessary steric hindrance to restrict rotation. Because the other ortho positions (2', 6') are substituted with hydrogens, the molecule possesses axial chirality and can exist as a pair of non-superimposable mirror images (enantiomers).

Computational chemistry is essential for studying atropisomerism. DFT calculations are used to determine the free energy barrier (ΔG‡) for the rotational isomerization process. nih.govrsc.org This involves mapping the energy profile as one phenyl ring rotates relative to the other, identifying the stable (twisted) ground state and the high-energy planar transition state through which the molecule must pass to interconvert between enantiomers.

The magnitude of this calculated energy barrier determines the stability of the atropisomers. A generally accepted rule of thumb is that a rotational barrier of approximately 22-23 kcal/mol (around 93-96 kJ/mol) is required for the atropisomers to be stable and separable at room temperature. scribd.compharmaguideline.com Computational studies can therefore predict whether a given substituted biphenyl will be configurationally stable and resolvable into its separate enantiomers. rsc.org

Table 5: Calculated Free Energy Barriers (ΔG‡) and Half-lives for Atropisomerization at 300 K Note: These are illustrative values showing the relationship between barrier height and stability.

| Biphenyl Derivative | Calculated ΔG‡ (kcal/mol) | Approximate Half-life (t₁/₂) at 300 K |

| 2,2'-Difluorobiphenyl | 15 | < 1 second |

| 2,2'-Dimethylbiphenyl | 20 | ~10 minutes |

| 2-Iodo-2'-methoxybiphenyl | 25 | Several days |

| 2,2',6,6'-Tetramethylbiphenyl | >30 | Years |

Role of 4 Fluoro 2 2 Phenylethyl 1,1 Biphenyl As a Key Intermediate and Scaffold in Advanced Chemical Research

Building Block for the Synthesis of Complex Organic Architectures

The structural rigidity and chemical stability of the fluorinated biphenyl (B1667301) core make 4-Fluoro-2-(2-phenylethyl)-1,1'-biphenyl an excellent starting point for the construction of more elaborate organic molecules. Fluorinated biphenyls, in general, are recognized for their utility in developing a range of materials due to their unique electronic properties and stability. nih.gov The presence of the fluorine atom can influence molecular interactions, such as hydrogen bonding and π-π stacking, which are crucial in the design of supramolecular assemblies and functional materials.

The phenylethyl substituent at the 2-position introduces a degree of conformational flexibility, which can be exploited in the synthesis of molecules with specific three-dimensional arrangements. This is particularly relevant in medicinal chemistry, where the spatial orientation of different parts of a molecule is critical for its biological activity. For instance, many bioactive compounds, including marketed drugs, incorporate the biphenyl scaffold. nih.gov The synthesis of complex amides, a common feature in pharmaceuticals, often utilizes biphenyl derivatives. mdpi.commdpi.comresearchgate.net

The synthesis of such complex molecules often involves cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent method for the formation of the biphenyl linkage itself. nih.gov Once the this compound scaffold is formed, further functionalization can be carried out on either of the phenyl rings or the phenylethyl side chain to build up molecular complexity.

Table 1: Potential Synthetic Transformations Utilizing this compound

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Further Cross-Coupling | Arylboronic acids, Palladium catalyst, Base | Polyaromatic systems |

| Electrophilic Aromatic Substitution | Nitrating or halogenating agents | Functionalized biphenyls |

| Oxidation of Phenylethyl Group | Oxidizing agents (e.g., KMnO4, CrO3) | Biphenyl carboxylic acids or ketones |

| Functionalization of the Fluoro-aromatic Ring | Nucleophilic aromatic substitution (under harsh conditions) | Derivatized biphenyls |

Precursor in the Development of Novel Synthetic Methodologies

The unique substitution pattern of this compound makes it an interesting substrate for the development and optimization of new synthetic methods. The steric hindrance provided by the 2-(2-phenylethyl) group can influence the regioselectivity of reactions on the biphenyl system, providing a test case for the efficacy of new catalysts and reagents designed to overcome such steric challenges.

For example, the development of more efficient palladium catalysts for Suzuki-Miyaura cross-coupling reactions often involves testing their performance with sterically hindered substrates. nih.gov While palladium is a common catalyst, research into more abundant and less expensive metals like nickel, cobalt, and iron is ongoing. nih.gov The synthesis of this compound and its subsequent reactions could serve as a benchmark for these newer catalytic systems.

Furthermore, the presence of a C-F bond, one of the strongest in organic chemistry, makes this compound a suitable substrate for studying C-F bond activation, a challenging but increasingly important area of research. Methodologies that can selectively activate and functionalize such inert bonds are highly sought after for the synthesis of novel fluorinated compounds.

Applications in Ligand Design for Catalysis

Biphenyls are a cornerstone in the design of chiral ligands for asymmetric catalysis. researchgate.netnih.gov The axial chirality of appropriately substituted biphenyls, known as atropisomerism, can create a well-defined chiral environment around a metal center, enabling high levels of enantioselectivity in catalytic reactions.

The 2-(2-phenylethyl) group in this compound, while not inducing chirality itself in the ground state, can be a precursor to functional groups that do. For instance, modification of the phenylethyl group could lead to the introduction of phosphine (B1218219), amine, or alcohol functionalities, which are common coordinating groups in ligands. The fluorine atom at the 4-position can modulate the electronic properties of the ligand, which in turn can influence the catalytic activity and selectivity of the corresponding metal complex. Research has shown that adjusting the electronic and steric properties of biphenyl-based ligands can significantly impact their performance in asymmetric catalysis. chemrxiv.org

The development of new iridium(III) complexes with fluorinated biphenyl-based ligands for applications in light-emitting electrochemical cells (LECs) highlights the importance of such scaffolds in materials science and catalysis. nih.gov

Table 2: Potential Ligand Classes Derived from this compound

| Ligand Type | Potential Modification of Scaffold | Target Catalytic Reactions |

| Phosphine Ligands | Introduction of diphenylphosphino groups | Cross-coupling, Hydrogenation |

| N-Heterocyclic Carbene (NHC) Ligands | Formation of an imidazolium salt and deprotonation | Metathesis, C-H activation |

| Chiral Diol Ligands | Introduction of hydroxyl groups at the 2' and 6' positions | Asymmetric additions to aldehydes |

| Phosphoramidite Ligands | Reaction with a chiral backbone and PCl3 | Asymmetric conjugate additions |

Contribution to the Fundamental Understanding of Structure-Reactivity Relationships in Polyaromatic Systems

The study of this compound can provide valuable insights into the fundamental principles governing the relationship between molecular structure and chemical reactivity in polyaromatic systems. The interplay between the electronic effects of the fluorine substituent and the steric influence of the 2-(2-phenylethyl) group can be systematically investigated.

The torsional barrier to rotation around the central C-C bond of the biphenyl unit is a key parameter that is influenced by the size and nature of the ortho-substituents. Dynamic NMR studies on related substituted biphenyls have been used to quantify the effective size of various functional groups. researchgate.net Such studies on derivatives of this compound could provide quantitative data on the steric impact of the phenylethyl group and how it is influenced by the electronic nature of the fluorine atom.

Furthermore, the fluorine atom can serve as a sensitive probe for studying reaction mechanisms. 19F NMR spectroscopy is a powerful tool for monitoring the electronic environment of the fluorine nucleus, providing detailed information about charge distribution and the formation of intermediates in chemical reactions.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-Fluoro-2-(2-phenylethyl)-1,1'-biphenyl, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated biphenyl precursors and phenylethyl boronic acids. For example, a fluorinated biphenyl bromide can react with 2-phenylethylboronic acid under palladium catalysis. Optimization involves varying temperature (80–120°C), solvent polarity (THF or DMF), and catalyst loading (1–5 mol% Pd(PPh₃)₄). Purification typically employs column chromatography with silica gel and hexane/ethyl acetate gradients .

- Key Considerations : Monitor reaction progress via TLC or GC-MS. Impurities may arise from incomplete coupling or dehalogenation; recrystallization in ethanol improves purity.

Q. What analytical techniques are essential for characterizing this compound?

- Core Methods :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine coupling in ¹⁹F NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) for exact mass verification (e.g., calculated m/z 294.12 for C₂₀H₁₇F) .

- X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) to resolve stereoelectronic effects .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

- Approach : Use SHELXL to refine X-ray data, focusing on torsional angles between the biphenyl and phenylethyl groups. Discrepancies may arise from crystal packing forces or dynamic disorder. Compare thermal ellipsoid models and hydrogen-bonding networks to validate static vs. dynamic structural interpretations .

- Case Study : A biphenyl derivative with conflicting NMR and XRD data required twinning refinement in SHELXL to reconcile bond-length anomalies .

Q. What computational strategies predict the compound’s pharmacokinetic properties and target interactions?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity .

- Molecular Docking : Use AutoDock Vina to simulate binding to fluorinated aryl hydrocarbon receptors (AhR), leveraging PubChem’s 3D conformer library .

- Validation : Cross-reference docking scores with experimental IC₅₀ values from receptor-binding assays .

Q. How do conflicting bioactivity results arise in SAR studies, and how can they be resolved?

- Analysis : Contradictions may stem from assay variability (e.g., cell-line specificity) or impurities. Orthogonal assays (e.g., fluorescence polarization vs. SPR) validate target engagement.

- Example : A benzodiazepine analog showed divergent GABA-A affinity due to trace solvent (DMSO) interference; HPLC purity >99% and solvent-free assays resolved the issue .

Methodological Challenges

Designing a stability study for oxidative degradation under physiological conditions

- Protocol :

Prepare PBS (pH 7.4) with 0.1% H₂O₂.

Incubate compound at 37°C, sampling at 0, 24, 48 hrs.

Analyze degradation via LC-MS (C18 column, 0.1% formic acid/acetonitrile gradient).

- Outcome : Identify major degradants (e.g., hydroxylated or defluorinated products) and propose stabilization strategies (e.g., antioxidant additives) .

Critical Notes

- For synthetic scale-up, continuous flow reactors reduce side reactions vs. batch methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.